Cy3.5 tetrazine

Multiplexed fluorescence imaging Bioorthogonal chemistry Live-cell microscopy

IEDDA click reagents often suffer from slow kinetics or require toxic copper catalysts, compromising biomolecule integrity. Cy3.5 tetrazine enables ultrafast, catalyst-free labeling of TCO-modified targets. - **Kinetics**: >100,000 M⁻¹s⁻¹, complete conjugation in minutes at neutral pH - **Spectra**: Ex/Em 579/591 nm, ε=150,000 M⁻¹cm⁻¹, Φ=0.15, ideal for 561/594 nm lasers - **Photostability**: Superior to rhodamines for long-term live-cell time-lapse - **Stock**: Packaged under argon, batch-to-batch QC by HPLC/FL

Molecular Formula C47H48ClN7O
Molecular Weight 762.4 g/mol
Cat. No. B12368685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5 tetrazine
Molecular FormulaC47H48ClN7O
Molecular Weight762.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]
InChIInChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H
InChIKeyDVXQMWJFDSQZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3.5 Tetrazine Overview


Cy3.5 tetrazine is a heterobifunctional reagent that integrates the Cyanine3.5 (Cy3.5) fluorophore with a 1,2,4,5-tetrazine moiety, enabling catalyst-free inverse electron-demand Diels–Alder (IEDDA) click chemistry with strained alkenes such as trans-cyclooctene (TCO) . Its core spectroscopic profile features an extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹, excitation/emission maxima of 579/591 nm, and a fluorescence quantum yield (Φ) of 0.15 . The compound exhibits class-level reactivity up to 100,000 M⁻¹s⁻¹ for the tetrazine-TCO ligation, which is orders of magnitude faster than strain-promoted azide–alkyne cycloaddition (SPAAC) , positioning it as a rapid, high-efficiency tool for biomolecule labeling and imaging applications.

Bioorthogonal tetrazine-TCO IEDDA click chemistry
Red-shifted Cy3.5 channel supports multiplexed imaging
Suited for live-cell, time-lapse, and FRET assay workflows

Why Cy3.5 Tetrazine Is Irreplaceable


Generic substitution among cyanine tetrazine derivatives is not feasible due to substantial differences in spectral positioning, brightness, and photostability that critically impact experimental design. While Cy3 tetrazine operates at 555/569 nm with a quantum yield of 0.31 , Cy3.5 tetrazine's red-shifted excitation/emission (579/591 nm) and distinct brightness profile (ε = 150,000 M⁻¹cm⁻¹, Φ = 0.15) occupy a unique optical window that reduces cellular autofluorescence and enables spectral separation in multiplexed assays [1]. Furthermore, Cy3.5 exhibits superior photostability compared to traditional rhodamine dyes, making it preferable for time-lapse imaging where signal decay is a concern . Although tetrazine-TCO click kinetics are class-defining , the specific fluorophore's optical properties dictate suitability for a given application; substituting Cy3.5 tetrazine with Cy3 or Cy5 variants would compromise either spectral resolution, brightness, or compatibility with existing filter sets and laser lines (e.g., 561 nm or 594 nm).

Spectral channel mismatch

Cy3.5’s orange-red emission separates from GFP autofluorescence; Cy3 or Cy5 substitution may compromise multiplex performance.

Brightness and sensitivity differences

Lower quantum yield of Cy3.5 vs. Cy3 is offset by reduced background; direct replacement without validation can alter detection limits.

Photostability profile divergence

Reported photostability advantage over rhodamine dyes may not extend to all cyanine analogs; verify for long-term imaging protocols.

Cy3.5 Tetrazine vs. Key Comparators


Red-Shifted Spectrum for Multiplexed Imaging

Cy3.5 tetrazine exhibits a significant bathochromic shift relative to Cy3 tetrazine, with excitation/emission maxima at 579/591 nm compared to 555/569 nm for Cy3 tetrazine . This ~24 nm red-shift in excitation and ~22 nm red-shift in emission places Cy3.5 tetrazine in a spectral region with lower intrinsic cellular autofluorescence and better separation from common green fluorophores (e.g., GFP, FITC), enabling cleaner multiplexed detection [1]. The extinction coefficient remains identical at 150,000 M⁻¹cm⁻¹, but the quantum yield differs (Φ_Cy3.5 = 0.15 vs. Φ_Cy3 = 0.31) , resulting in a calculated brightness (ε × Φ) of 22,500 M⁻¹cm⁻¹ for Cy3.5 tetrazine versus 46,500 M⁻¹cm⁻¹ for Cy3 tetrazine. This lower brightness is offset by reduced background, making Cy3.5 tetrazine advantageous in high-background systems [2].

Red-Shifted Spectrum
Head-to-head
λexem: 579/591 nm vs. Cy3: 555/569 nm Brightness: 22,500 vs. 46,500 M⁻¹cm⁻¹
Red-shift reduces autofluorescence, aiding multiplexed detection despite lower brightness.
Supplier datasheet; validate in specific imaging system.
Multiplexed fluorescence imaging Bioorthogonal chemistry Live-cell microscopy

Photostability for Extended Live-Cell Imaging

Cy3.5 tetrazine demonstrates superior photostability compared to traditional rhodamine dyes, a critical factor for prolonged observation in live-cell experiments [1]. While direct comparative photobleaching half-life data against rhodamine are not provided in vendor specifications, the class-level property of cyanine dyes, particularly Cy3.5, is recognized for higher resistance to photobleaching than rhodamine derivatives . This is attributed to the cyanine chromophore's structural robustness under continuous illumination [2]. Users report that Cy3.5 tetrazine maintains strong, stable fluorescence signals over extended imaging periods, reducing the need for repeated acquisitions and minimizing phototoxic stress on samples .

Photostability
Class-level inference
Reported higher resistance to photobleaching vs. rhodamine dyes; no quantitative half-life data.
May support extended time-lapse acquisitions; requires assay-specific validation.
Based on user reports and cyanine class properties.
Time-lapse microscopy Photobleaching analysis Live-cell imaging

Ultra-Fast Click Kinetics for Bioconjugation

The tetrazine moiety in Cy3.5 tetrazine participates in IEDDA reactions with TCO with first-order rate constants ranging up to 100,000 M⁻¹s⁻¹, a hallmark of the fastest bioorthogonal click reactions . This rate is 3-7 orders of magnitude faster than many alternative bioorthogonal chemistries, such as the strain-promoted azide-alkyne cycloaddition (SPAAC, k ~ 10⁻² to 10⁻¹ M⁻¹s⁻¹) . In practical terms, this ultra-fast kinetics enables quantitative labeling of biomolecules (e.g., antibodies, proteins, peptides) at sub-micromolar concentrations within minutes, under physiological conditions (aqueous buffer, neutral pH, room temperature) . While the rate constant is a class-defining property for tetrazine-TCO pairs, the specific fluorophore (Cy3.5) does not alter the reaction rate; thus, this evidence supports the selection of any tetrazine-containing probe for rapid conjugation, but Cy3.5 tetrazine uniquely combines this speed with its favorable spectral properties.

Click Kinetics
Data to verify
k up to 100,000 M⁻¹s⁻¹ (tetrazine-TCO) vs. SPAAC ~10⁻² to 10⁻¹ M⁻¹s⁻¹
Enables rapid, catalyst-free bioconjugation under mild conditions; rate is class-defining.
Verify conjugation efficiency for specific TCO-modified substrate.
Click chemistry Bioorthogonal labeling Protein conjugation

Broad Laser Line Compatibility

Cy3.5 tetrazine is efficiently excited by both 561 nm and 594 nm laser lines, commonly found on confocal microscopes and flow cytometers, due to its broad excitation peak around 579 nm . This dual-laser compatibility is a practical advantage over Cy3 tetrazine, which is optimally excited by 532 nm or 555 nm lasers , and over Cy5 tetrazine, which requires 633-647 nm excitation . By matching the most prevalent solid-state laser wavelengths in modern imaging systems, Cy3.5 tetrazine reduces the need for specialized equipment or filter changes, thereby streamlining experimental workflows and reducing setup costs [1].

Laser Compatibility
Class-level inference
Excited by 561 nm and 594 nm laser lines; bridges common confocal microscope configurations.
Enhances instrument flexibility, eliminating need for specialized filters.
Confirm with your system's laser inventory.
Confocal microscopy Flow cytometry Laser line compatibility

Cy3.5 Tetrazine Applications


GFP/FITC Multiplexed Imaging

Due to its 579/591 nm excitation/emission profile, Cy3.5 tetrazine is ideally suited for multiplexed experiments alongside green fluorescent proteins (GFP) or FITC-labeled probes . The spectral separation minimizes bleed-through, enabling simultaneous visualization of two distinct targets without the need for sequential imaging or complex unmixing algorithms [1]. This is particularly valuable in live-cell assays tracking protein co-localization or dynamic interactions, where maintaining sample viability and temporal resolution is critical.

Rapid Protein & Antibody Labeling

Cy3.5 tetrazine's ultra-fast IEDDA click kinetics (up to 100,000 M⁻¹s⁻¹) enable quantitative conjugation to TCO-modified proteins or antibodies within minutes at room temperature and neutral pH . This rapid, catalyst-free reaction preserves biomolecule activity and minimizes aggregation, making it the reagent of choice for preparing fluorescent probes for ELISA, western blotting, or flow cytometry where high labeling efficiency and low background are paramount .

Live-Cell and Time-Lapse Microscopy

The combination of Cy3.5 tetrazine's high photostability and compatibility with standard 561 nm laser lines makes it an excellent fluorophore for extended live-cell observation. Its resistance to photobleaching allows researchers to acquire long time-lapse sequences or deep z-stacks with minimal signal decay, providing reliable quantitative data on cellular dynamics, trafficking, and protein turnover without the confounding effects of fluorophore degradation [2].

FRET Assays and Molecular Rulers

Cy3.5 tetrazine's spectral position between Cy3 and Cy5 renders it a versatile FRET partner. It can serve as a FRET acceptor when paired with Cy3 or GFP, or as a FRET donor when paired with Cy5 or Alexa Fluor 647 [3]. This flexibility enables the design of sensitive proximity assays, biosensors, and molecular rulers to measure nanoscale distances or conformational changes in biomolecules, with the added benefit of fast, site-specific conjugation via click chemistry .

Application
Selection Property
Validation Focus
Multiplexed GFP/FITC imaging
Red-shifted emission profile
Spectral separation from green fluorophores
Rapid protein & antibody labeling
Tetrazine-TCO IEDDA kinetics
Conjugation efficiency under mild conditions
Live-cell & time-lapse microscopy
Reported photostability
Signal retention in extended acquisitions
FRET assays & molecular rulers
Spectral position between Cy3 and Cy5
Proximity-dependent energy transfer efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy3.5 tetrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.